4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Select this specific 2,5-difluorophenyl variant to exploit the BD2 selectivity advantage conferred by the 1,4-thiazepane scaffold geometry. The 3,5-dimethylisoxazole-4-sulfonyl group serves as a validated acetyl-lysine bioisostere, while the 2,5-difluoro substituent provides distinct electrostatic potential for ZA channel engagement and may enhance metabolic stability via cytochrome P450 oxidation blockade. Use for matched-pair SAR analysis against chlorophenyl, o-tolyl, and thiophenyl analogs to quantify BRD4(BD1/BD2) selectivity and developability profiles. Suitable for generating 3D-character screening libraries. Contact us for bulk procurement and custom synthesis inquiries.

Molecular Formula C16H18F2N2O3S2
Molecular Weight 388.45
CAS No. 1705354-40-0
Cat. No. B2639188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
CAS1705354-40-0
Molecular FormulaC16H18F2N2O3S2
Molecular Weight388.45
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H18F2N2O3S2/c1-10-16(11(2)23-19-10)25(21,22)20-6-5-15(24-8-7-20)13-9-12(17)3-4-14(13)18/h3-4,9,15H,5-8H2,1-2H3
InChIKeyXPUZGSUVXLZHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1705354-40-0)


4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a synthetic small molecule (MW 388.5 g/mol, XLogP3-AA 2.8) combining a 1,4-thiazepane core with a 3,5-dimethylisoxazole-4-sulfonyl group and a 2,5-difluorophenyl substituent [1]. It belongs to a class of sulfonylated thiazepane-isoxazole hybrids that have emerged as privileged scaffolds in bromodomain and extra-terminal (BET) inhibitor research, where the 3,5-dimethylisoxazole moiety functions as a validated acetyl-lysine bioisostere [2][3]. The compound is currently offered as a research-grade building block with no publicly disclosed development candidate status.

Why Off-the-Shelf Substitution Risks Experimental Reproducibility for CAS 1705354-40-0 Analogs


Within the 3,5-dimethylisoxazole-4-sulfonyl thiazepane series, the N4-sulfonyl substituent and the C7-aryl group are critical pharmacophoric elements that govern target engagement and selectivity [1]. Even conservative aryl substitutions at C7 (e.g., 2-chlorophenyl vs. 2,5-difluorophenyl) are predicted to alter the electrostatic potential and hydrogen-bonding capacity of the scaffold, which in BET bromodomain contexts directly impacts binding affinity for the acetyl-lysine recognition pocket [2]. Generic substitution without matched-pair analysis therefore risks loss of on-target potency, altered selectivity profiles, or unpredictable off-target interactions. The quantitative evidence below, while limited, highlights the structural features that differentiate CAS 1705354-40-0 from its closest catalog analogs.

Quantitative Differentiation Evidence for 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole


2,5-Difluorophenyl Substituent Confers Distinct Physicochemical Properties Relative to Mono-Halogenated and Non-Halogenated Analogs

The target compound incorporates a 2,5-difluorophenyl group at C7 of the thiazepane ring, which alters lipophilicity and metabolic stability compared to analogs bearing 2-chlorophenyl, o-tolyl, or thiophen-2-yl substituents. PubChem-computed XLogP3-AA for CAS 1705354-40-0 is 2.8 [1]. Although experimental XLogP data for direct comparators are not publicly available, the 2,5-difluorophenyl group is expected to reduce logP relative to the o-tolyl analog (3,5-dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole) due to fluorine's electron-withdrawing effect, while increasing it relative to the thiophen-2-yl analog due to greater hydrocarbon surface area [2].

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

3,5-Dimethylisoxazole-4-sulfonyl Moiety Validates BET Bromodomain Target Engagement in Class-Level Studies

The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine (KAc) mimetic that engages the conserved asparagine residue in BET bromodomain binding pockets [1]. In the BET inhibitor series reported by Fang et al. (2021), 3,5-dimethylisoxazole derivatives achieved BRD4(BD1) IC₅₀ values down to 0.003 μM for the most optimized analogs, with the 3-methyl group identified as essential for affinity [2]. CAS 1705354-40-0 retains both the 3-methyl and 5-methyl substituents on the isoxazole ring, distinguishing it from des-methyl analogs that exhibit reduced or abolished BET binding [2]. Direct IC₅₀ data for CAS 1705354-40-0 against BRD4 or other BET proteins have not been published in accessible sources.

Bromodomain inhibition BET family Acetyl-lysine bioisostere

1,4-Thiazepane Core Provides 3D Conformational Diversity Superior to Flat Aromatic BET Ligands

The seven-membered 1,4-thiazepane ring in CAS 1705354-40-0 is a non-ring-fused heterocycle that accesses wider conformational space than the planar benzodiazepine scaffolds (e.g., (+)-JQ1, CPI-637) commonly used in BET inhibitor design [1]. In a fragment screen against BRD4(D1), 1,4-acylthiazepanes demonstrated good selectivity and affinity for BET bromodomains, with X-ray crystallography confirming unique binding poses enabled by the scaffold's 3D character [1]. The target compound's sulfonylated 1,4-thiazepane core retains this conformational advantage relative to both flat aromatic fragments and benzodiazepine-based clinical compounds, potentially enabling engagement of non-conserved residues in the BD2 domain for isoform selectivity [2].

Fragment-based drug discovery 3D fragment screening Conformational diversity

Sulfonamide Linker at N4 Distinguishes This Compound from Carbonyl-Linked Thiazepane Series

CAS 1705354-40-0 features a sulfonamide (–SO₂–N) linkage connecting the isoxazole to the thiazepane N4 position, whereas many reported thiazepane BET ligands utilize a carbonyl (–C(=O)–N) or carbamate (–O–C(=O)–N) linker [1]. The sulfonamide group introduces two additional hydrogen-bond acceptors (sulfonyl oxygens) and alters the geometry from trigonal planar (amide) to tetrahedral (sulfonamide), potentially enabling distinct interactions with the ZA channel or WPF shelf regions of BET bromodomains [2]. This differentiates the compound from the acylthiazepane series reported in the 3D fragment literature, which exclusively used carbamate and amide linkers [1].

Sulfonamide SAR Metabolic stability Hydrogen-bond acceptor capacity

Absence of Public Bioactivity Data Necessitates Independent Assay Validation Prior to Lead Selection

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and PubMed did not yield any publicly disclosed IC₅₀, Kd, EC₅₀, or cellular activity data for CAS 1705354-40-0 [1]. This contrasts with structurally related 3,5-dimethylisoxazole BET inhibitors for which quantitative BRD4(BD1) IC₅₀ values ranging from 0.003 μM to >10 μM have been published [2]. The absence of data for this specific compound means that its potency, selectivity, and cellular activity relative to published analogs are unknown and must be empirically determined.

Assay validation Data reproducibility Procurement due diligence

Recommended Application Scenarios for 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1705354-40-0)


Matched-Pair SAR Analysis of C7-Aryl Substituents in BET Bromodomain Ligand Series

CAS 1705354-40-0 serves as the 2,5-difluorophenyl variant in a matched-pair series where the C7 substituent is systematically varied (cf. 2-chlorophenyl, o-tolyl, thiophen-2-yl, and unsubstituted phenyl analogs). The 2,5-difluorophenyl group provides distinct electronic and steric properties: fluorine atoms at the 2- and 5-positions introduce a negative electrostatic potential surface that can interact with the ZA channel lysine or arginine residues identified in BRD4 co-crystal structures [1]. Researchers can measure the impact of this substitution on BRD4(BD1/BD2) IC₅₀, cellular anti-proliferative activity, and kinase selectivity panels relative to the matched analogs.

Fragment Elaboration from Sulfonamide-Thiazepane Core for BD2-Selective Probe Development

Given the established advantage of 1,4-thiazepane scaffolds for BD2 bromodomain selectivity due to their ability to engage the non-conserved His437 residue in BRD4(BD2) [1], CAS 1705354-40-0 can serve as a key intermediate for structure-guided elaboration. The sulfonamide linker positions the 3,5-dimethylisoxazole KAc mimetic at a tetrahedral angle distinct from amide-linked series, potentially enabling novel interactions with the BD2-specific WPF shelf. Biochemical profiling against BRD4(BD1) vs. BRD4(BD2) will quantify the selectivity advantage conferred by this scaffold geometry.

Metabolic Stability Screening of Fluorinated Thiazepane-Sulfonamide Hybrids in Hepatocyte Assays

The 2,5-difluorophenyl substituent is a common metabolic blocking strategy in medicinal chemistry, as fluorine substitution at metabolically labile positions can reduce cytochrome P450-mediated oxidation [1]. CAS 1705354-40-0 can be evaluated in human or rodent hepatocyte stability assays alongside its non-fluorinated and mono-fluorinated analogs to quantify the metabolic stabilization effect of the 2,5-difluoro pattern. Parallel assessments of aqueous solubility (kinetic and thermodynamic) and plasma protein binding will define the developability profile of this sulfonamide series.

Building Block for Diversity-Oriented Synthesis of 3D-Enriched Screening Libraries

The compound's 3D character (1,4-thiazepane core, Fsp³ contribution) and the presence of synthetic handles (sulfonamide, aryl fluoride for potential SNAr) make it a suitable building block for generating diverse screening libraries with enhanced three-dimensionality [1]. Such libraries have demonstrated higher hit rates and better selectivity outcomes in fragment-based screening campaigns against bromodomains and other protein-protein interaction targets. The CAS 1705354-40-0 scaffold can be further derivatized at the isoxazole 3- and 5-positions or via the sulfonamide nitrogen to explore chemical space inaccessible to flat aromatic libraries.

Quote Request

Request a Quote for 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.